2,4-Dichloro-7-methoxyquinazolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-methoxyquinazolin-6-ol: is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methoxyquinazolin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 7-methoxyquinazolin-6-ol using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-7-methoxyquinazolin-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 2,4-diamino-7-methoxyquinazolin-6-ol can be formed.
Oxidation Products: 2,4-Dichloro-7-hydroxyquinazolin-6-ol.
Reduction Products: 2,4-Dichloro-7-methylquinazolin-6-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dichloro-7-methoxyquinazolin-6-ol is used as an intermediate in the synthesis of various bioactive compounds, including potential inhibitors of epidermal growth factor receptor kinases .
Biology and Medicine: This compound is studied for its potential therapeutic applications, particularly in the development of drugs targeting cancer and other diseases associated with mitochondrial dysfunction .
Industry: In the pharmaceutical industry, it is used in the development and production of drugs such as prazosin and terazosin, which are used to treat hypertension and other cardiovascular conditions .
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as epidermal growth factor receptor kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Diamino-6,7-dimethoxyquinazoline
- 2-Chloro-4,6,7-trimethoxyquinazoline
Comparison: 2,4-Dichloro-7-methoxyquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 7th position and the chlorine atoms at the 2nd and 4th positions make it more reactive in certain substitution reactions compared to its analogs .
Eigenschaften
Molekularformel |
C9H6Cl2N2O2 |
---|---|
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
2,4-dichloro-7-methoxyquinazolin-6-ol |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-7-3-5-4(2-6(7)14)8(10)13-9(11)12-5/h2-3,14H,1H3 |
InChI-Schlüssel |
KEPXJFDBXCWXDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.